Lipophilicity (XLogP3) Reduction Relative to 2-(Pyridin-4-ylmethoxy)benzaldehyde
The presence of the additional 3-methoxy group in the target compound reduces its computed lipophilicity compared to the des-methoxy analog 2-(pyridin-4-ylmethoxy)benzaldehyde. This difference is expected to influence partitioning behavior, aqueous solubility, and passive membrane permeability [1][2].
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 2-(Pyridin-4-ylmethoxy)benzaldehyde (CAS 54402-13-0): XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = -0.3 (14% lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A lower XLogP3 value of 1.8 vs. 2.1 indicates improved aqueous solubility and potentially better compliance with Lipinski's Rule of Five for oral drug candidates, a critical selection criterion when designing compound libraries for medicinal chemistry campaigns.
- [1] PubChem Compound Summary for CID 16769875, 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde, Computed Properties section. View Source
- [2] PubChem Compound Summary for CID 16768998, 2-(Pyridin-4-ylmethoxy)benzaldehyde, Computed Properties section. View Source
